Aryl Substituent Topology: 4-Ethylphenyl Versus 6-(4-Fluorophenoxy)pyridin-3-yl (JNJ-39220675)
The target compound replaces the 6‑(4‑fluorophenoxy)pyridin‑3‑yl group of JNJ‑39220675 with a 4‑ethylphenyl ring. This substitution removes two hydrogen‑bond acceptors (pyridine N and ether O) and a strong dipole, while reducing the topological polar surface area (TPSA) and the number of rotatable bonds. JNJ‑39220675 exhibits a Ki of 1.4 nM for the human H₃ receptor ; the target compound has not been profiled against H₃, but the pharmacophore model for this series indicates that the pyridyl‑ether moiety makes critical hydrogen‑bond contacts with the receptor that the 4‑ethylphenyl group cannot replicate [1].
| Evidence Dimension | Human H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not determined; predicted to be substantially lower than JNJ‑39220675 based on pharmacophore model [1] |
| Comparator Or Baseline | JNJ‑39220675: Ki = 1.4 nM, pA2 = 9.42 |
| Quantified Difference | Experimentally unconfirmed; structural analysis predicts >100‑fold loss of H3 affinity |
| Conditions | Radioligand displacement assay, recombinant human H3 receptor |
Why This Matters
Users seeking H3 receptor blockade must not assume that the 4‑ethylphenyl analog retains the nanomolar potency of JNJ‑39220675; the compound may serve instead as a negative control or as a starting point for scaffold‑hopping campaigns.
- [1] Letavic, M. A. et al. Substituted pyridyl amide compounds as modulators of the histamine H3 receptor. U.S. Patent US20100267701A1, 2010. Pharmacophore description in claims and examples. View Source
